4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
Description
4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one is a synthetic organic compound with a complex structure that combines elements of indole and pyridazinone
Properties
IUPAC Name |
4-(5-bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2/c1-8-9(2)19-20(3)15(22)13(8)16(23)21-5-4-10-6-11(17)7-12(18)14(10)21/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVAYRMEGHHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=O)N2CCC3=C2C(=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination and fluorination are carried out to introduce the bromo and fluoro substituents at the desired positions. This can be achieved using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Carbonylation: The indole derivative is then subjected to carbonylation to introduce the carbonyl group at the 1-position. This step may involve the use of carbon monoxide in the presence of a catalyst.
Pyridazinone Formation: The final step involves the cyclization of the intermediate with a suitable pyridazinone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions. For example, the bromo group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation
Substitution: Nucleophiles like NH₃, RSH, NaOH
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced carbonyl compounds
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms (bromo and fluoro) often enhances biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonyl group and halogen atoms could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
- 4-(7-Fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
- 4-(5-Bromo-7-fluoroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
Uniqueness
The uniqueness of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one lies in its specific combination of substituents and the resulting chemical properties. The presence of both bromo and fluoro groups, along with the carbonyl and pyridazinone moieties, provides a distinctive set of reactivity and potential biological activity that sets it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
